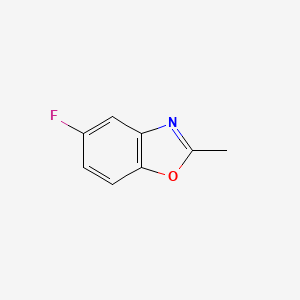

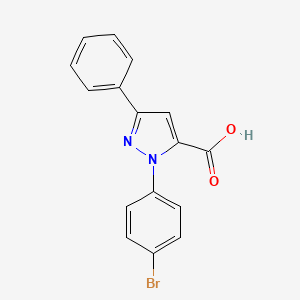

![molecular formula C11H14N2O2 B1333188 2-Benzo[1,3]dioxol-5-yl-piperazine CAS No. 65709-24-2](/img/structure/B1333188.png)

2-Benzo[1,3]dioxol-5-yl-piperazine

説明

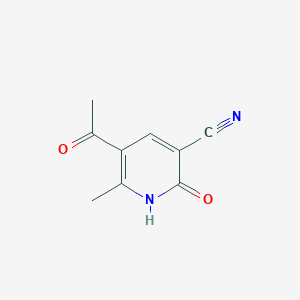

2-Benzo[1,3]dioxol-5-yl-piperazine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities of Organotin(IV) Derivatives

Organotin(IV) derivatives containing the 2-Benzo[1,3]dioxol-5-yl-piperazine moiety have been synthesized and studied for their biological activities. These compounds, characterized through various spectroscopy methods, showed significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, with some showing activities greater or comparable to cisplatin (Shaheen et al., 2018).

Anti-Malarial Properties

Certain derivatives of this compound have demonstrated anti-malarial activity. The crystal structures of these compounds indicate the importance of specific groups for generating this activity, providing insights into their biological interactions (Cunico et al., 2009).

Antibacterial and MurB Inhibition

Novel compounds with the this compound backbone have shown potent antibacterial efficacy against various strains, including MRSA and VRE. Notably, some derivatives have demonstrated significant inhibitory activities against the bacterial biofilm and MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Luminescent Properties and Photo-Induced Electron Transfer

Research on this compound derivatives has delved into their luminescent properties and the potential for photo-induced electron transfer (PET), indicating their applications in materials science and possibly in the development of new sensors (Gan et al., 2003).

Crystal Structure and Pharmaceutical Applications

Studies have also focused on the crystal structure of these compounds, shedding light on their pharmaceutical applications, especially in the development of drugs with central pharmacological activities like antipsychotic, antidepressant, and anxiolytic effects (Kavitha et al., 2014).

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Benzo[1,3]dioxol-5-yl-piperazine plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins from arachidonic acid . This interaction can lead to the inhibition of COX enzymes, thereby affecting the production of prostaglandins, which are crucial for various physiological responses including inflammation and pain . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving COX enzymes . This compound can alter gene expression and cellular metabolism by modulating the activity of these enzymes. For instance, the inhibition of COX enzymes by this compound can lead to reduced production of prostaglandins, thereby affecting inflammatory responses and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as COX enzymes . By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of prostaglandins . This inhibition can result in anti-inflammatory and analgesic effects. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of COX enzymes and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects by inhibiting COX enzymes . At higher doses, this compound may cause toxic or adverse effects, including gastrointestinal disturbances and renal toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as COX . The compound’s inhibition of COX enzymes affects the metabolic flux of arachidonic acid, leading to altered levels of prostaglandins and other metabolites . This modulation of metabolic pathways can have significant implications for inflammatory responses and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its bioavailability and efficacy in targeting COX enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enables this compound to effectively interact with COX enzymes and other biomolecules, thereby exerting its biochemical effects .

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-10-11(15-7-14-10)5-8(1)9-6-12-3-4-13-9/h1-2,5,9,12-13H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBLQYWVJXGZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378078 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-24-2 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65709-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)

![1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1333112.png)

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)